molecular formula C9H19NO6 B605432 Aminooxy-PEG3-acid HCl salt CAS No. 1807540-79-9

Aminooxy-PEG3-acid HCl salt

Cat. No. B605432
M. Wt: 237.25
InChI Key: HCDJNGXHQUUUCA-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-acid HCl salt is a PEG derivative containing an aminooxy group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation .


Synthesis Analysis

The aminooxy group in Aminooxy-PEG3-acid HCl salt reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of Aminooxy-PEG3-acid HCl salt is C9H19NO6 . The molecular weight is 237.25 g/mol . The IUPAC name is 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid .


Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG3-acid HCl salt can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Physical And Chemical Properties Analysis

The molecular weight of Aminooxy-PEG3-acid HCl salt is 237.25 g/mol . The molecular formula is C9H19NO6 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 12 . The topological polar surface area is 100 Ų .

Scientific Research Applications

1. Hydrogel Development

Aminooxy-PEG3-acid HCl salt plays a crucial role in the development of biocompatible hydrogels. Using oxime Click chemistry, researchers have created hydrogels that support cell adhesion and mesenchymal stem cell (MSC) incorporation, showcasing high biocompatibility. These hydrogels have tunable mechanical properties, gelation kinetics, and water swelling ratios, making them suitable for various biomedical applications (Grover et al., 2012).

2. Synthesis of Benzoxazole Derivatives

In chemical synthesis, aminooxy-PEG3-acid HCl salt has been utilized for the efficient and rapid preparation of benzoxazole derivatives. The research highlights its role in catalyzing reactions under environmentally friendly conditions, leading to high yield and ease of purification (Chikhale et al., 2017).

3. High-Conductivity Liquid Derivative

The surface functionalization of heteropolyacids with PEG-containing quaternary ammonium cations, including aminooxy-PEG3-acid HCl salt, results in polyoxometalate-based liquid salts with high-temperature proton conductivity. This application is significant for developing materials with superionic behavior and enhanced conductivity (Bourlinos et al., 2004).

4. Biodegradable Tissue Engineering Scaffolds

Aminooxy-PEG3-acid HCl salt is instrumental in creating biodegradable, in situ crosslinking hydrogels for soft tissue engineering. These hydrogels, incorporating components like collagen, adapt to patient-specific cavities and support cellular adhesion, demonstrating potential for minimally invasive medical procedures (Hardy et al., 2015).

5. Conjugation to Proteins

The compound is used in chemoselective oxime formation for conjugating aminooxy end-functional polymers to proteins. This method allows for the preparation of well-defined bioconjugates, crucial in biomedical research and drug delivery systems (Heredia et al., 2007).

6. Synthesis of Ionic Polymers

In polymer science, aminooxy-PEG3-acid HCl salt has been used to develop novel ionic polymers with unique properties. These polymers demonstrate diverse applications in solution properties and phase behavior in aqueous systems (Al-Muallem et al., 2002).

Safety And Hazards

In case of skin contact with Aminooxy-PEG3-acid HCl salt, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO6/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12/h1-8,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDJNGXHQUUUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCON)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG3-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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